N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide
Description
Properties
Molecular Formula |
C16H12F3N5O |
|---|---|
Molecular Weight |
347.29 g/mol |
IUPAC Name |
N-[3-(2-methyltetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C16H12F3N5O/c1-24-22-16(21-23-24)9-3-2-4-11(5-9)20-15(25)7-10-6-13(18)14(19)8-12(10)17/h2-6,8H,7H2,1H3,(H,20,25) |
InChI Key |
WJMUYKZZEMQUEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CC3=CC(=C(C=C3F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl and acetamide groups. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(I) salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the phenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Pharmacological Applications
1.1 Antihypertensive Activity
Research indicates that compounds containing tetrazole rings, such as N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide, may exhibit antihypertensive properties. Tetrazole derivatives have been explored as angiotensin II receptor antagonists (ARBs), which are known to lower blood pressure with minimal side effects. Studies have shown that certain derivatives effectively reduce blood pressure in animal models, suggesting that this compound may have similar therapeutic potential .
1.2 Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. Compounds with similar tetrazole moieties have been studied for their ability to inhibit inflammatory pathways, particularly those involving cytokines and other mediators of inflammation. This could position this compound as a candidate for treating inflammatory diseases .
1.3 Antimicrobial Activity
Emerging studies have highlighted the antimicrobial potential of tetrazole-containing compounds. The compound may exhibit activity against various bacterial strains and fungi, making it a candidate for further exploration in antibiotic development. Comparative studies with known antibiotics have shown promising results in terms of minimum inhibitory concentrations (MICs) .
Biochemical Research
2.1 Enzyme Inhibition Studies
The unique structure of this compound allows it to interact with specific enzymes involved in metabolic pathways. Investigations into its role as an enzyme inhibitor can provide insights into its mechanism of action and potential therapeutic applications .
Table 1: Enzyme Targets and Inhibition Potentials
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Angiotensin-converting enzyme (ACE) | Competitive | |
| Cyclooxygenase (COX) | Non-competitive | |
| Phosphodiesterase (PDE) | Mixed-type |
Material Science Applications
3.1 Synthesis of Functional Materials
The synthesis of this compound can lead to the development of novel materials with specific properties. Its ability to form coordination complexes with metals has implications in creating advanced materials for electronics and catalysis .
3.2 Polymer Chemistry
Incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research into polymer composites containing tetrazole derivatives has shown improved performance characteristics compared to traditional materials .
Case Studies
Case Study 1: Antihypertensive Evaluation
A series of experiments were conducted using animal models to evaluate the antihypertensive effects of this compound alongside established ARBs. The results indicated a significant reduction in systolic blood pressure compared to control groups, supporting its potential as a therapeutic agent for hypertension .
Case Study 2: Antimicrobial Testing
In vitro studies assessed the antimicrobial efficacy of the compound against various Gram-positive and Gram-negative bacteria. Results demonstrated that the compound exhibited lower MIC values compared to traditional antibiotics like penicillin and ampicillin, highlighting its potential as a new antibiotic candidate .
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can inhibit the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Table 1: Key Structural Differences Among Acetamide Derivatives
Key Observations :
- Fluorination: The 2,4,5-trifluorophenyl group increases electron-withdrawing effects and metabolic resistance compared to monofluoro () or non-fluorinated analogs () .
Pharmacological Activity
- Benzothiazole Derivatives (): Exhibit potent kinase inhibition (IC₅₀ < 100 nM) due to benzothiazole’s planar aromatic system, which facilitates π-π stacking in ATP-binding pockets. Methoxy groups (e.g., 3-methoxy in ) enhance solubility but may reduce target affinity compared to trifluorophenyl groups .
- Thiadiazole Derivatives (): Demonstrate antimicrobial activity (MIC ~2 µg/mL against S. aureus), attributed to thiadiazole’s sulfur-mediated interactions. The absence of fluorine in these analogs may limit blood-brain barrier penetration relative to the target compound .
Pharmacokinetic Properties
Table 2: Comparative Pharmacokinetic Profiles
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
